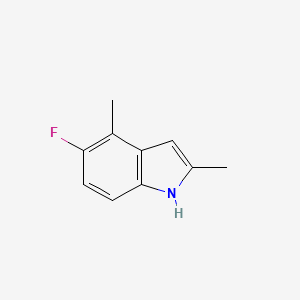

5-Fluoro-2,4-dimethyl-1h-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10FN |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

5-fluoro-2,4-dimethyl-1H-indole |

InChI |

InChI=1S/C10H10FN/c1-6-5-8-7(2)9(11)3-4-10(8)12-6/h3-5,12H,1-2H3 |

InChI Key |

IDWZXWWMKRAAHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2C)F |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization of 5 Fluoro 2,4 Dimethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-Fluoro-2,4-dimethyl-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its intricate structure.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups.

The N-H proton of the indole (B1671886) ring typically appears as a broad singlet in the downfield region (around δ 7.8-8.0 ppm). The aromatic protons on the benzene (B151609) ring portion of the indole will exhibit characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at the C6 position is expected to appear as a doublet of doublets, coupled to the C7 proton and the fluorine atom at C5. Similarly, the C7 proton will show coupling to the C6 proton. The proton at C3 is typically a singlet or a narrow multiplet due to a small coupling with the C2-methyl group.

The two methyl groups at the C2 and C4 positions are expected to appear as sharp singlets or narrow doublets in the upfield region (around δ 2.3-2.8 ppm). Any observed splitting would be due to small long-range couplings.

Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to a standard reference, recorded in CDCl₃.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| N-H | ~7.9 | br s | - |

| H-6 | ~6.8 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 9.0 |

| H-7 | ~7.0 | d | J(H,H) ≈ 8.5 |

| H-3 | ~6.2 | s | - |

| C4-CH₃ | ~2.5 | d | J(H,F) ≈ 3.0 |

Note: The table contains predicted values based on known spectroscopic data for analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound will show distinct signals for each of the ten carbon atoms. The presence of the highly electronegative fluorine atom will cause the C5 signal to appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other nearby carbons (C4, C6, C3a, C7a) will also exhibit smaller C-F couplings.

The chemical shifts of the aromatic carbons are found in the typical downfield region (δ 100-160 ppm), while the methyl carbons will appear far upfield (δ 10-20 ppm). Spectroscopic data from the related compound 5-Fluoro-3-methyl-1H-indole shows the fluorinated carbon at approximately δ 157 ppm and other aromatic carbons between δ 103-133 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm.

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C2 | ~135 |

| C3 | ~100 |

| C3a | ~128 (d) |

| C4 | ~115 (d) |

| C5 | ~158 (d, ¹JCF ≈ 235 Hz) |

| C6 | ~109 (d) |

| C7 | ~111 |

| C7a | ~132 |

| C2-CH₃ | ~13 |

Note: The table contains predicted values. The multiplicity (d) indicates coupling to fluorine. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Given that ¹⁹F has 100% natural abundance and a spin of ½, it provides sharp signals over a wide chemical shift range, making it an excellent diagnostic tool. biophysics.org

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. Based on data for similar compounds like 5-fluoroindole (B109304) and its derivatives, this signal is anticipated to appear in the range of δ -120 to -130 ppm (relative to CFCl₃). rsc.orgcolorado.edu This signal will likely be split into a triplet of doublets or a more complex multiplet due to coupling with the adjacent aromatic protons at C4 and C6. chemicalbook.com The large chemical shift dispersion in ¹⁹F NMR ensures that this signal is typically well-resolved from any other potential fluorine-containing impurities. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition. For this compound (molecular formula C₁₀H₁₀FN), the calculated exact mass is 163.0797 u.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 163. This confirms the molecular weight of the compound. Further fragmentation patterns provide structural information. A common fragmentation pathway for methylated indoles is the loss of a methyl group (•CH₃), which would result in a significant fragment ion at m/z 148 ([M-15]⁺). Other fragments may arise from the cleavage of the indole ring system. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments with very high accuracy.

X-ray Crystallography for Absolute Structure Determination

While NMR and MS provide definitive evidence for the chemical constitution of a molecule, X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom.

If a suitable single crystal of this compound were obtained, X-ray analysis would provide:

Absolute confirmation of the connectivity and the substitution pattern.

Precise bond lengths and angles , offering insight into the electronic effects of the fluorine and methyl substituents on the indole ring geometry.

Information on intermolecular interactions , such as hydrogen bonding (e.g., involving the N-H group) and potential π-π stacking interactions between indole rings in the crystal lattice.

As of now, there is no publicly available crystal structure for this compound in crystallographic databases.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, UPLC, LC-MS)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing and purifying indole derivatives. nih.govcetjournal.it For this compound, a reversed-phase HPLC method would typically be employed. nih.gov This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. A gradient elution, starting with a high proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol, would effectively separate the target compound from starting materials and byproducts. nih.gov Additives such as formic acid or trifluoroacetic acid are often used to improve peak shape. cetjournal.it

Ultra-High-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but uses columns with smaller particle sizes (<2 µm), allowing for faster analysis times and higher resolution. chromatographyonline.comifoodmm.com This is particularly useful for high-throughput analysis or for separating complex mixtures containing closely related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the sensitive and specific detection of mass spectrometry. nih.gov An LC-MS system, often using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, can monitor for the specific m/z of 163, providing highly selective detection of this compound in complex matrices. researchgate.net Tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be used for even greater sensitivity and quantitative accuracy. ifoodmm.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Fluoro-3-methyl-1H-indole |

| 6-Fluoro-3-methyl-1H-indole |

| 5-fluoroindole |

| Acetonitrile |

| Methanol |

| Formic acid |

Advanced Computational Chemistry Investigations of 5 Fluoro 2,4 Dimethyl 1h Indole

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity. For 5-Fluoro-2,4-dimethyl-1H-indole, DFT calculations can provide invaluable insights into its geometry, stability, and electronic characteristics. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Following optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to validate the computational model. For instance, the characteristic N-H stretching frequency in indole (B1671886) derivatives is a key vibrational mode that would be identified. figshare.com

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N1-H | ~1.01 Å |

| C4-F | ~1.36 Å | |

| C2-C(CH3) | ~1.51 Å | |

| C4-C(CH3) | ~1.52 Å | |

| Bond Angle | C8-N1-C2 | ~109° |

| C3-C4-F | ~119° |

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). figshare.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-donating methyl groups and the electron-withdrawing fluorine atom will influence the energies and distributions of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.0 |

| LUMO | -0.5 to -1.0 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule is key to understanding its reactivity. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP map would likely show a region of negative potential around the fluorine atom and the nitrogen atom of the indole ring, indicating their nucleophilic character. Regions of positive potential would be expected around the N-H proton, making it a potential site for hydrogen bonding. The aromatic ring will also exhibit characteristic electrostatic potential features. This information is crucial for predicting how the molecule will interact with other molecules and biological targets.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs, core orbitals, and bonding and antibonding orbitals.

NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. In this compound, NBO analysis can quantify the stabilization energy (E(2)) associated with interactions such as the delocalization of the nitrogen lone pair into the aromatic system and the hyperconjugation from the C-H bonds of the methyl groups into the indole ring. These interactions play a significant role in the molecule's stability and reactivity. frontiersin.org

Table 3: Illustrative NBO Analysis of Key Hyperconjugative Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C2-C3) | High |

| π(C5-C6) | π*(C4-C9) | Moderate |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations provide information on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles change over time.

For this compound, MD simulations can be used to explore its conformational landscape, especially the rotation of the methyl groups and the potential for intermolecular interactions in different solvent environments. By simulating the molecule over a period of time, one can identify the most populated conformations and understand the flexibility of the molecule, which is crucial for its interaction with biological receptors. frontiersin.orgnih.gov

Quantum Chemical Descriptors and Their Correlation with Chemical Reactivity

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. nih.gov These descriptors provide a quantitative basis for the chemical concepts of hardness, softness, and electrophilicity.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It can be approximated as χ ≈ -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is approximated as η ≈ (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

These descriptors for this compound can be used to compare its reactivity with other indole derivatives and to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net

Table 4: Predicted Quantum Chemical Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value |

|---|---|

| Electronegativity (χ) (eV) | 3.0 - 3.5 |

| Chemical Hardness (η) (eV) | 2.25 - 2.75 |

| Chemical Softness (S) (eV⁻¹) | 0.18 - 0.22 |

Chemical Reactivity and Transformation Pathways of 5 Fluoro 2,4 Dimethyl 1h Indole

Electrophilic Aromatic Substitution Reactions at Indole (B1671886) Ring Positions

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The position of these substitutions is directed by the activating effect of the pyrrole (B145914) nitrogen and the existing substituents. In 5-Fluoro-2,4-dimethyl-1H-indole, the C3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. This is a general characteristic of indoles, where the highest occupied molecular orbital (HOMO) has the largest coefficient at C3.

Common electrophilic substitution reactions for indoles include halogenation, nitration, and Friedel-Crafts reactions. For instance, reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent would be expected to introduce a bromine or chlorine atom at the C3 position. Similarly, nitration using nitric acid in acetic anhydride (B1165640) would likely yield the 3-nitro derivative. The fluorine atom at the 5-position is deactivating and ortho-, para-directing, while the methyl group at the 4-position is activating and ortho-, para-directing. Their combined influence further modulates the reactivity of the benzene (B151609) portion of the indole ring, though the pyrrole ring remains the more reactive site for electrophilic substitution.

Nucleophilic Reactivity and Functionalization at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) possesses a lone pair of electrons and can act as a nucleophile. Deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), generates a highly nucleophilic indolide anion. This anion can then react with various electrophiles to achieve N-functionalization.

Common N-functionalization reactions include alkylation, acylation, and sulfonylation. For example, treatment of this compound with an alkyl halide (e.g., methyl iodide) in the presence of a base will yield the corresponding N-alkylated product. mdpi.com Acylation can be achieved using acyl chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, to introduce electron-withdrawing groups at the N1 position. This modification can be crucial for altering the electronic properties of the indole ring and for serving as a protecting group strategy in multi-step syntheses.

Transformations Involving the Fluoro and Methyl Substituents

The fluoro and methyl substituents on the benzene ring of this compound also offer avenues for chemical transformation, although they are generally less reactive than the indole core itself.

The fluorine atom at the C5 position is relatively inert to nucleophilic aromatic substitution (SNAr) unless activated by a strongly electron-withdrawing group, which is not the case in this molecule. However, under specific and often harsh conditions, such as with very strong nucleophiles or through metal-catalyzed processes, its displacement might be possible.

The methyl groups at C2 and C4 can undergo radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator like AIBN. This would lead to the formation of bromomethyl derivatives, which are versatile intermediates for further functionalization. For example, a 2-(bromomethyl) or 4-(bromomethyl) derivative could be converted to alcohols, ethers, amines, or other functional groups through nucleophilic substitution reactions.

Oxidative and Reductive Modifications of the Indole Nucleus

The indole nucleus of this compound can be modified through both oxidation and reduction reactions. The electron-rich nature of the indole ring makes it susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the cleavage of the pyrrole ring. Milder or more selective oxidizing agents can be used to form oxindoles. For instance, oxidation with reagents like N-bromosuccinimide in an aqueous medium can lead to the formation of the corresponding 2-oxindole derivative.

Reduction of the indole ring is also possible, though it typically requires more forcing conditions than the reduction of many other heterocycles. Catalytic hydrogenation using catalysts like platinum or palladium on carbon can reduce the pyrrole ring to an indoline (B122111). For example, reduction with sodium cyanoborohydride in acetic acid has been used to reduce a similar 7-fluoroindole (B1333265) to the corresponding indoline. mdpi.com The choice of reducing agent and reaction conditions can influence the extent of reduction, allowing for selective modification of the heterocyclic core.

Catalyst-Mediated Coupling and Annulation Reactions

In modern organic synthesis, catalyst-mediated reactions are pivotal for constructing complex molecular architectures. This compound can participate in various coupling and annulation reactions.

Coupling Reactions: If the indole is first converted to a halide or triflate derivative (e.g., at the C3 position or by functionalizing one of the methyl groups), it can participate in a range of cross-coupling reactions. These include the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) reactions. These reactions are typically catalyzed by palladium complexes and are fundamental for creating C-C and C-heteroatom bonds.

Annulation Reactions: Annulation reactions involve the formation of a new ring fused to the existing indole structure. While specific examples for this compound are not prevalent in the provided search results, indoles, in general, are known to undergo annulation reactions. For instance, a [3+2] cycloaddition with a suitable dipolarophile could construct a new five-membered ring. Visible light-driven [3+3] annulation reactions have been reported for other heterocyclic systems and represent a modern approach to ring formation that could potentially be applied. rsc.org

Mechanistic Investigations of Novel Reactions involving this compound

The unique electronic properties imparted by the fluorine and methyl substituents make this compound an interesting substrate for mechanistic studies of novel reactions. The fluorine atom, with its strong electron-withdrawing inductive effect and weak electron-donating mesomeric effect, can influence the reaction pathways and the stability of intermediates.

Mechanistic investigations often employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling, trapping of intermediates) and computational methods (e.g., density functional theory calculations). For example, in a Diels-Alder reaction involving a related 4-fluoro-4-methyl-4H-pyrazole, it was found that the fluorine substituent influences the geometry and energy of the transition state. mdpi.com Similar studies on this compound could provide valuable insights into how the interplay of electronic and steric effects governs its reactivity in various transformations.

5 Fluoro 2,4 Dimethyl 1h Indole As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Fluorinated Heterocycles

The indole (B1671886) nucleus is a "privileged scaffold" frequently found in medicinal chemistry, and the introduction of fluorine can significantly enhance the biological activity of the resulting molecules. researchgate.netrjptonline.org 5-Fluoro-2,4-dimethyl-1H-indole, as a readily available fluorinated indole, serves as a crucial starting material for the synthesis of more elaborate fluorinated heterocyclic systems. The presence of the fluorine atom can influence the reactivity of the indole ring, while the methyl groups provide additional points for functionalization or steric control. smolecule.com

A prominent example of a related fluoroindole being used as a precursor is the synthesis of 9-fluoroellipticine from 5-fluoroindole (B109304). researchgate.net This synthesis highlights a common strategy where the fluoroindole core is built upon to create complex, polycyclic alkaloids with potential anticancer properties. researchgate.net The process involves the protection of the indole nitrogen, followed by regioselective lithiation and acylation, and subsequent cyclization steps to construct the final pyridocarbazole framework. researchgate.net

Synthesis of 9-Fluoroellipticine from 5-Fluoroindole

| Step | Reactant(s) | Key Transformation | Product |

|---|---|---|---|

| 1 | 5-Fluoroindole, Benzenesulfonyl chloride | Protection of indole nitrogen | 5-Fluoro-1-(phenylsulfonyl)indole |

| 2 | 5-Fluoro-1-(phenylsulfonyl)indole, LDA, 3,4-Pyridinedicarboxylic anhydride (B1165640) | Regioselective lithiation and acylation | Keto acid intermediate |

| 3 | Keto acid intermediate, Acetic anhydride | Cyclization | Keto lactam intermediate |

| 4 | Keto lactam intermediate, Methyllithium, Sodium borohydride | Addition and reduction | 9-Fluoroellipticine |

Similarly, this compound can be envisioned as a starting point for a variety of complex structures. The indole-3-position is a common site for functionalization, and reactions with fluoromethyl ketones can yield trifluoromethyl(indolyl)phenylmethanols, which are themselves versatile intermediates for biologically active compounds. d-nb.info Palladium-catalyzed reactions also offer a pathway to construct diverse difluoroalkylated indole derivatives from suitable precursors. acs.org These synthetic methodologies underscore the utility of fluorinated indoles in generating complex heterocyclic architectures. acs.orgnih.gov

Scaffold for Structural Diversity in Chemical Libraries

The development of chemical libraries containing structurally diverse compounds is fundamental to modern drug discovery and agrochemical research. researchgate.nete-bookshelf.de this compound provides an excellent scaffold for building such libraries. The core indole structure can be systematically modified at several positions (the N1-amine, the C2- and C4-methyl groups, the C3-position, and the benzene (B151609) ring) to generate a large number of analogues.

The strategic incorporation of fluorine is a well-established method to improve the medicinal properties of drug candidates, including their metabolic stability, bioavailability, and binding affinity. rsc.orgnih.gov Fluorinated heterocycles are found in a significant percentage of approved pharmaceuticals and agrochemicals. researchgate.netecampus.comnih.gov By using this compound as a foundational structure, chemists can create libraries of compounds where the beneficial effects of the fluorine atom are retained while other parts of the molecule are varied to explore the structure-activity relationship (SAR).

For instance, derivatization can be achieved through:

N-Alkylation or N-Arylation: Introducing different substituents on the indole nitrogen.

C3-Functionalization: Performing electrophilic substitution reactions at the electron-rich C3 position to add a wide range of functional groups.

Side-Chain Modification: Altering the existing methyl groups or introducing new substituents through metal-catalyzed cross-coupling reactions.

This systematic derivatization allows for the fine-tuning of the molecule's properties, leading to the identification of lead compounds with optimized activity for specific biological targets.

Role in the Design and Construction of Advanced Organic Materials

The application of fluorinated heterocycles extends beyond life sciences into the realm of materials science. mdpi.com These compounds are of considerable interest for creating advanced organic materials with tailored electronic, optical, or structural properties. mdpi.com The diarylmethane motif, which can be formed from indole derivatives, is found in molecules that exhibit interesting bioactivities and can serve as building blocks for larger structures. nih.gov

A specific application for indole-based ligands is in the construction of metal-organic frameworks (MOFs). A compound related to the title molecule, 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, was synthesized specifically as a potential ligand for building coordination polymers. nih.gov The presence of multiple coordination sites (the indole nitrogen atoms) allows it to link metal ions into extended networks. The fluorine atom can influence the electronic properties and intermolecular interactions, such as F⋯H hydrogen bonds, within the resulting framework, potentially affecting its porosity, stability, and functionality. nih.gov Given this precedent, this compound could similarly be functionalized to create ligands for novel MOFs or other coordination polymers with unique structural and physical properties.

Application in the Development of Labeled Compounds for Spectroscopic Studies

The fluorine atom is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. diva-portal.org However, a major drawback for studying large biomolecules is the large chemical shift anisotropy (CSA) of ¹⁹F, which leads to broad spectral lines. diva-portal.org This issue can be overcome using Transverse Relaxation-Optimized Spectroscopy (TROSY) experiments, particularly with ¹⁹F-¹³C labeled systems where the CSA and dipole-dipole (DD) relaxation mechanisms can effectively cancel each other out, resulting in sharper signals and higher resolution. diva-portal.org

In this context, the synthesis of isotopically labeled 5-fluoroindoles is of critical importance. A synthetic protocol for producing 5-fluoroindole-5-¹³C has been developed as a precursor for creating ¹⁹F-¹³C labeled tryptophan. diva-portal.org This labeled tryptophan can be incorporated into proteins using the cell's own machinery, allowing for high-resolution NMR studies of large protein complexes. diva-portal.org

Properties Relevant to Spectroscopic Applications

| Feature | Relevance | Source |

|---|---|---|

| ¹⁹F Nucleus | Serves as a sensitive NMR probe with a large chemical shift range, free from background signals in biological systems. | diva-portal.org |

| ¹³C Labeling | When placed adjacent to the ¹⁹F atom, it enables ¹⁹F-¹³C TROSY experiments for studying large biomolecules with high resolution. | diva-portal.org |

| Fluoroindole Precursor | Can be taken up by E. coli and converted into labeled tryptophan, which is then incorporated into proteins for NMR analysis. | diva-portal.org |

This innovative approach highlights a sophisticated application of fluoroindoles. By extension, this compound could also be synthesized with isotopic labels (e.g., ¹³C or ¹⁵N) to serve as a specialized probe for studying protein-ligand interactions or the dynamics of other complex biological systems via advanced NMR techniques.

Conclusion and Future Research Perspectives

Current State of Knowledge and Unaddressed Research Questions

The current body of scientific literature establishes 5-Fluoro-2,4-dimethyl-1H-indole as a significant fluorinated heterocyclic compound with considerable potential, particularly in the realm of medicinal chemistry. The strategic placement of a fluorine atom at the 5-position, along with methyl groups at the 2- and 4-positions of the indole (B1671886) scaffold, imparts distinct chemical properties and biological activities. smolecule.com Studies have indicated that fluorinated indoles, and specifically 5-fluoroindoles, can exhibit enhanced biological efficacy compared to their non-fluorinated or isomeric counterparts. rsc.org For instance, research on related fluoroindole derivatives has demonstrated superior activity for 5-fluoro isomers over 4-fluoro isomers in certain biological assays. rsc.org The potential applications of this compound are suggested to span across anticancer, neuroprotective, and antimicrobial fields, leveraging the common therapeutic profiles of indole derivatives. smolecule.com

Despite this foundational knowledge, several research questions remain unaddressed. The precise mechanisms of action for its potential biological activities are not fully elucidated. While molecular docking studies have been proposed to understand its interaction with biological targets like proteins and enzymes, comprehensive experimental validation is largely pending. smolecule.com Furthermore, a systematic investigation into the full spectrum of its biological activities is required to uncover novel therapeutic opportunities. The influence of the specific substitution pattern (5-fluoro, 2,4-dimethyl) on its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is another critical area that warrants in-depth investigation.

Emerging Trends in Fluoroindole Synthesis and Derivatization

The synthesis of indoles, a cornerstone of heterocyclic chemistry, is continually evolving, with new methodologies offering greater efficiency, sustainability, and molecular diversity. numberanalytics.comnumberanalytics.com For fluoroindoles like this compound, classic methods such as the Fischer, Leimgruber-Batcho, and Bischler indole syntheses provide established routes, often valued for their robustness and the availability of starting materials. diva-portal.org However, emerging trends are set to revolutionize the production and derivatization of these valuable compounds.

Modern synthetic strategies are increasingly focusing on sustainability and efficiency. numberanalytics.com This includes the adoption of:

Catalytic Approaches: The use of transition metal catalysts, such as palladium, is enabling more complex and previously challenging transformations, including cross-coupling reactions to introduce further functionalization. numberanalytics.comacs.orgrsc.org

Green Chemistry Techniques: Methods employing microwave irradiation, sonication, and solvent-free conditions are gaining traction. scispace.com These techniques often lead to higher yields, faster reaction times, and a reduction in toxic waste. scispace.com

Flow Chemistry: The integration of continuous flow processes offers significant advantages for scalability, safety, and process control in indole synthesis. numberanalytics.com

Biocatalysis: The use of enzymes as catalysts presents an environmentally benign and highly selective alternative for synthesizing and modifying indole derivatives. numberanalytics.comnumberanalytics.com

These emerging trends are not only optimizing the synthesis of known fluoroindoles but are also expanding the toolbox for creating novel derivatives with tailored properties.

Opportunities for Advanced Characterization and Computational Modeling

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. While standard characterization techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and elemental analysis are routinely used to confirm the structure of newly synthesized indole derivatives, advanced methods can provide deeper insights. derpharmachemica.comthepharmajournal.com

The presence of the fluorine atom offers a unique opportunity for advanced characterization using ¹⁹F NMR spectroscopy . diva-portal.org Given the absence of fluorine in most biological systems, ¹⁹F NMR can provide a clean spectroscopic window to study the molecule's interaction with biological macromolecules, such as proteins, with minimal background interference. diva-portal.org This can be particularly powerful for studying protein dynamics and binding events.

Computational modeling presents a significant opportunity to accelerate research and development. Molecular docking studies can predict the binding affinity and mode of interaction of this compound with various biological targets, guiding the design of more potent and selective derivatives. smolecule.comnih.gov Quantum mechanical calculations can further elucidate the electronic properties of the molecule, helping to explain its reactivity and spectroscopic characteristics. researchgate.net Combining computational predictions with experimental validation will be key to unlocking the full potential of this class of compounds.

Broader Implications for Innovation in Synthetic Organic Chemistry

The study and development of compounds like this compound have broader implications that extend beyond this single molecule, driving innovation across synthetic organic chemistry. The pursuit of efficient and novel synthetic routes to fluorinated heterocycles pushes the boundaries of chemical methodology. rsc.org

The unique properties imparted by fluorine, such as increased metabolic stability and binding affinity, continue to make fluorinated compounds highly attractive in medicinal chemistry. sabangcollege.ac.inresearchgate.net The challenges associated with the selective introduction of fluorine atoms into complex organic molecules spur the development of new fluorinating reagents and strategies. st-andrews.ac.uk

Furthermore, the synthesis of complex indole frameworks serves as a platform for developing and showcasing new reaction mechanisms and synthetic strategies, such as cascade reactions and multicomponent reactions (MCRs), which aim to build molecular complexity in a more step-economical fashion. numberanalytics.comscispace.com The knowledge gained from synthesizing and studying specific targets like this compound contributes to a deeper fundamental understanding of reaction mechanisms and molecular design principles, ultimately enriching the entire field of synthetic organic chemistry. numberanalytics.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀FN | smolecule.com |

| Molecular Weight | ~177.19 g/mol | smolecule.com |

| IUPAC Name | This compound | - |

| CAS Number | 628736-92-5 | bldpharm.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.